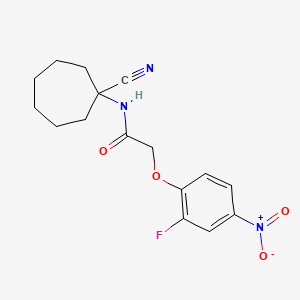![molecular formula C14H22N2O2 B2541569 4-{[1-(2-Methoxyethyl)piperidin-3-yl]methoxy}pyridine CAS No. 2380070-25-5](/img/structure/B2541569.png)
4-{[1-(2-Methoxyethyl)piperidin-3-yl]methoxy}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(2-Methoxyethyl)piperidin-3-yl]methoxy}pyridine is a compound that features a piperidine ring substituted with a 2-methoxyethyl group and a pyridine ring connected via a methoxy linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-Methoxyethyl)piperidin-3-yl]methoxy}pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Substitution with 2-Methoxyethyl Group:
Coupling with Pyridine Ring: The final step involves coupling the piperidine derivative with a pyridine ring using a methoxy linker.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-{[1-(2-Methoxyethyl)piperidin-3-yl]methoxy}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce fully saturated derivatives.
科学的研究の応用
4-{[1-(2-Methoxyethyl)piperidin-3-yl]methoxy}pyridine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-{[1-(2-Methoxyethyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds like 2-amino-4-(1-piperidine)pyridine derivatives, which are known for their pharmacological activities.
Pyridine Derivatives: Various pyridine-based compounds used in medicinal chemistry and organic synthesis.
Uniqueness
4-{[1-(2-Methoxyethyl)piperidin-3-yl]methoxy}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a pyridine moiety via a methoxy linker makes it a versatile compound for various applications.
特性
IUPAC Name |
4-[[1-(2-methoxyethyl)piperidin-3-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-17-10-9-16-8-2-3-13(11-16)12-18-14-4-6-15-7-5-14/h4-7,13H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMGSNICAIVTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC(C1)COC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride](/img/structure/B2541486.png)
![3,4,5-trimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide](/img/structure/B2541488.png)
![N-(3,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2541490.png)
![6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione](/img/structure/B2541491.png)


![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2541494.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2541498.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(3,4-dichlorophenyl)methylidene]benzenecarbohydrazide](/img/structure/B2541499.png)


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2541505.png)
![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-phenylurea](/img/structure/B2541507.png)
